molecular formula C21H28O2Si B8184360 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

Cat. No.: B8184360
M. Wt: 340.5 g/mol
InChI Key: SVTRUWIKJCDMKE-UHFFFAOYSA-N
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Description

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H24O2Si. It is known for its unique structure, which includes a tert-butyl group, diphenylsilyloxy group, and a dimethylpropanal moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal involves multiple stepsThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis and for the protection of hydroxyl groups.

    Biology: In the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal involves its reactivity due to the presence of the aldehyde group and the silyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyloxy group can be used for protection and subsequent deprotection in multi-step synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyldimethylsilyloxy-2,2-dimethylpropanal
  • 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanol
  • 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanoic acid

Uniqueness

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the tert-butyldiphenylsilyloxy group offers stability and protection during synthetic processes, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-16H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTRUWIKJCDMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy-2,2-dimethylpropanal (5.1 g, 50 mmol) and tert-butyl-diphenylsilyl chloride (15.10 g, 55 mmol) were dissolved in dimethylformamide (50 ml). Imidazole (3.74 g, 55 mmol) was added in one portion. After stirring for 18 hours the mixture was hydrolyzed with water and extracted several times with ether. The combined organic layers were dried with MgSO4. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography (hexane/ethyl acetate 15:1) to give the title compound (9.55 g, 56%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal
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3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal
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Reactant of Route 6
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

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